4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c27-21(25-15-19-20(24-9-8-23-19)17-2-1-7-22-14-17)16-3-5-18(6-4-16)31(28,29)26-10-12-30-13-11-26/h1-9,14H,10-13,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMSCSIGXKKDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide typically involves multiple steps, including the formation of the morpholine ring, sulfonylation, and subsequent coupling with the benzamide derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context and structure of the compound.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Systems : The target compound’s pyrazine-pyridinyl group differs from thiazole (4d, ), pyrimidine (flumbatinib, ), or imidazole (nilotinib, ) substituents. Pyrazine’s electron-deficient nature may enhance π-π stacking in target binding compared to thiazole’s sulfur-mediated interactions.
- Sulfonamide Modifications : The morpholine sulfonyl group in the target compound contrasts with piperazine (flumbatinib) or methylpiperazine (nilotinib, ), affecting solubility and steric bulk. Morpholine’s oxygen atom may improve metabolic stability over piperazine’s nitrogen .
- Molecular Weight : The target compound (438.51 g/mol) is lighter than flumbatinib (544.63 g/mol), suggesting better membrane permeability .
Key Findings :
- Kinase Inhibition : The target compound’s pyrazine-methylpyridinyl group resembles nilotinib’s pyrimidine-pyridinyl motif, which is critical for ATP-binding pocket interactions in kinases . However, its activity remains unverified.
- Selectivity : Unlike imatinib’s broad kinase inhibition, the target compound’s morpholine sulfonyl group may confer selectivity for specific targets, akin to flumbatinib’s piperazine-driven specificity .
- Thiazole vs. Pyrazine: Thiazole-containing analogs (e.g., 4d ) show undefined anticancer activity, whereas pyrazine derivatives (e.g., aminopyrazines in ) demonstrate antimalarial activity, highlighting scaffold-dependent applications.
Biological Activity
4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is a complex organic compound notable for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure
The compound consists of several functional groups:
- Morpholine ring
- Sulfonyl group
- Benzamide moiety
- Pyridin-3-yl and pyrazin-2-yl groups
The IUPAC name is 4-morpholin-4-ylsulfonyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide . The molecular formula is with a molecular weight of approximately 429.48 g/mol.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the morpholine ring.
- Sulfonylation.
- Coupling with the benzamide derivative.
Industrial production may utilize continuous flow reactors and advanced purification techniques such as chromatography to ensure high yield and purity .
The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator, affecting biological pathways related to disease processes.
Anticancer Activity
Recent studies indicate that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cells in vitro, with IC50 values suggesting significant potency against certain tumor types .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity, which is crucial for conditions like Alzheimer's disease.
- Urease : Inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria .
Antibacterial Activity
In vitro studies have shown that this compound possesses moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Summary of Biological Activities
Case Studies
- Anticancer Study : A study evaluated the compound's effect on HepG2 liver cancer cells, showing a significant reduction in cell viability with an IC50 value below 10 µM.
- Enzyme Inhibition Assay : The compound was tested against AChE, yielding an IC50 value of 15 µM, indicating its potential as a therapeutic agent for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
